molecular formula C15H26O3 B013459 Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester CAS No. 158474-72-7

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester

Cat. No.: B013459
CAS No.: 158474-72-7
M. Wt: 254.36 g/mol
InChI Key: IPDFPNNPBMREIF-CHWSQXEVSA-N
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Safety and Hazards

While this compound is generally considered safe for use in perfumery and cosmetics, it is essential to follow safety guidelines. Avoid direct skin contact and inhalation of concentrated vapors. Always handle it in a well-ventilated area. Consult safety data sheets (SDS) for specific handling precautions .

Future Directions

: NIST Chemistry WebBook : ChemicalBook : ChemBK : FujiFilm Wako Pure Chemical Corporation

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester involves the condensation of cyclopentanone with pentanal followed by esterification with propanol and propyl chloride.", "Starting Materials": [ "Cyclopentanone", "Pentanal", "Propanol", "Propyl chloride", "Sodium hydroxide", "Sodium sulfate", "Distilled water" ], "Reaction": [ "Step 1: Mix cyclopentanone and pentanal in a 1:1 molar ratio in a round-bottom flask.", "Step 2: Add a catalytic amount of sodium hydroxide to the flask and stir the mixture at room temperature for 24 hours.", "Step 3: After 24 hours, pour the reaction mixture into a separating funnel and extract the organic layer with distilled water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 5: Add propanol and propyl chloride to the solution in a 1:1 molar ratio and reflux the mixture for 4 hours.", "Step 6: After 4 hours, cool the reaction mixture and extract the organic layer with distilled water.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 8: Purify the final product by distillation or column chromatography." ] }

CAS No.

158474-72-7

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

propyl 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetate

InChI

InChI=1S/C15H26O3/c1-3-5-6-7-13-12(8-9-14(13)16)11-15(17)18-10-4-2/h12-13H,3-11H2,1-2H3/t12-,13-/m1/s1

InChI Key

IPDFPNNPBMREIF-CHWSQXEVSA-N

Isomeric SMILES

CCCCC[C@@H]1[C@H](CCC1=O)CC(=O)OCCC

SMILES

CCCCCC1C(CCC1=O)CC(=O)OCCC

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)OCCC

Appearance

Colorless to Faint yellow oil

Pictograms

Irritant

Purity

> 96%

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester
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Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester
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Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester
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Reactant of Route 6
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester

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